Vinylidene chloride

Descripción

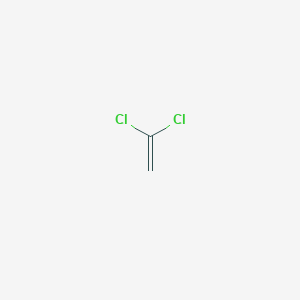

Structure

3D Structure

Propiedades

IUPAC Name |

1,1-dichloroethene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2Cl2/c1-2(3)4/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGXVIGDEPROXKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2Cl2, Array | |

| Record name | VINYLIDENE CHLORIDE, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4772 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | VINYLIDENE CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0083 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

9002-85-1 | |

| Record name | Poly(vinylidene chloride) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=9002-85-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID8021438 | |

| Record name | 1,1-Dichloroethylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8021438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Vinylidene chloride, stabilized appears as a clear colorless liquid with a chloroform-like odor. Flash point 0 °F. Boiling point 99 °F. Denser (at 10.1 lb / gal) than water and insoluble in water. Hence sinks in water. May polymerize exothermically if heated or contaminated. If the polymerization takes place inside a container, the container may rupture violently. Vapors heavier than air., Liquid, Colorless liquid or gas (above 89 degrees F) with a mild, sweet, chloroform-like odor; [NIOSH], VOLATILE COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid or gas (above 89 °F) with a mild, sweet, chloroform-like odor. | |

| Record name | VINYLIDENE CHLORIDE, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4772 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethene, 1,1-dichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Vinylidene chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/201 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | VINYLIDENE CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0083 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | VINYLIDENE CHLORIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/580 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Vinylidene chloride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0661.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

89.1 °F at 760 mmHg (NTP, 1992), 31.6 °C, 32 °C, 89.1 °F, 89 °F | |

| Record name | VINYLIDENE CHLORIDE, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4772 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,1-Dichloroethylene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1995 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | VINYLIDENE CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0083 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | VINYLIDENE CHLORIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/580 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Vinylidene chloride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0661.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

14 °F (NTP, 1992), 14 °F, -19 °C (-2 °F) - closed cup, 0 °F (open cup), -19 °F (-28 °C) - closed cup, -19 °C (Closed cup), -15 °C (Open cup), -17 °C (Closed cup), -25 °C c.c., -2 °F | |

| Record name | VINYLIDENE CHLORIDE, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4772 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Vinylidene chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/201 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,1-Dichloroethylene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1995 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | VINYLIDENE CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0083 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | VINYLIDENE CHLORIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/580 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Vinylidene chloride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0661.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

5 to 10 mg/mL at 70 °F (NTP, 1992), In water, 2,420 mg/L at 25 °C, Insoluble in water, 0.63 g/100 g water at 50 °C (solubility at saturation vapor pressure), In water: 3.5 g/l at 4 °C; 3.0 g/l at 16 °C, Soluble in ethanol, acetone, benzene, carbon tetrachloride; very soluble in ethyl ether, chloroform., Solubility in water, g/100ml at 25 °C: 0.25 (very poor), 0.04% | |

| Record name | VINYLIDENE CHLORIDE, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4772 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,1-Dichloroethylene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1995 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | VINYLIDENE CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0083 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Vinylidene chloride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0661.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.21 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.2129 at 20 °C/4 °C, Liquid density at 0 °C: 1.2517 g/cu m, Relative density (water = 1): 1.2, 1.21 | |

| Record name | VINYLIDENE CHLORIDE, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4772 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,1-Dichloroethylene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1995 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | VINYLIDENE CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0083 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | VINYLIDENE CHLORIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/580 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Vinylidene chloride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0661.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

3.25 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.25 (Air = 1), Relative vapor density (air = 1): 3.3, 3.25 | |

| Record name | VINYLIDENE CHLORIDE, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4772 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,1-Dichloroethylene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1995 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | VINYLIDENE CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0083 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | VINYLIDENE CHLORIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/580 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

500 mmHg at 68 °F ; 591 mmHg at 77 °F (NTP, 1992), 600.0 [mmHg], 600 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 66.5, 500 mmHg | |

| Record name | VINYLIDENE CHLORIDE, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4772 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Vinylidene chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/201 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,1-Dichloroethylene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1995 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | VINYLIDENE CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0083 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | VINYLIDENE CHLORIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/580 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Vinylidene chloride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0661.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Impurities |

A typical analysis of commercial-grade vinylidene chloride monomer (excluding inhibitors) is as follows: vinylidene chloride 99.8%; trans-1,2-dichloroethylene 900 ppm; vinyl chloride 800 ppm; 1,1,1-trichloroethane 150 ppm; cis-1,2-dichloroethylene 10 ppm; and 1,1-dichloroethane, ethylene chloride, and trichloroethylene, each less than 10 ppm., Dichloroacetylene has been reported to be an impurity in some commercial samples of vinylidene chloride., Commercial product contains small proportion of inhibitor. | |

| Record name | 1,1-Dichloroethylene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1995 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid, Colorless liquid or gas (above 89 degrees F) | |

CAS No. |

75-35-4, 9002-85-1 | |

| Record name | VINYLIDENE CHLORIDE, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4772 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Vinylidene chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75-35-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dichloroethylene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000075354 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethene, 1,1-dichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,1-Dichloroethylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8021438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1-dichloroethylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.786 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethene, 1,1-dichloro-, homopolymer | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,1-DICHLOROETHYLENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/21SK105J9D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,1-Dichloroethylene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1995 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | VINYLIDENE CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0083 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | VINYLIDENE CHLORIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/580 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ethylene, 1,1-dichloro- | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/KV8D8678.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

-188.5 °F (NTP, 1992), -122.5 °C, Latent heat of fusion: 6.51 kJ/mol at melting point, -122 °C, -188.5 °F, -189 °F | |

| Record name | VINYLIDENE CHLORIDE, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4772 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,1-Dichloroethylene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1995 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | VINYLIDENE CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0083 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | VINYLIDENE CHLORIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/580 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Vinylidene chloride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0661.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

Theoretical Studies of Vinylidene Chloride's Electronic Structure: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinylidene chloride (1,1-dichloroethene), a key organochloride with the molecular formula C₂H₂Cl₂, is a significant industrial chemical primarily used in the synthesis of polymers like polythis compound (PVDC).[1][2] Understanding its electronic structure is fundamental to elucidating its reactivity, spectroscopic properties, and potential interactions in biological systems. This technical guide provides a comprehensive overview of the theoretical approaches used to study the electronic structure of this compound, detailing common computational methodologies and presenting key data for reference. While extensive theoretical studies specifically on this compound are not as prevalent as for its isomer vinyl chloride, this guide synthesizes available data and outlines the established computational protocols applicable to this molecule.

Molecular Geometry and Experimental Data

The electronic structure of a molecule is intrinsically linked to its geometry. This compound possesses C₂ᵥ symmetry.[3] Experimental data on its structure and properties are crucial for validating theoretical calculations.

Experimental Geometric Parameters

Electron diffraction studies have determined the key bond lengths and angles for this compound.[4] These experimental values serve as a primary benchmark for computational geometry optimizations.

| Parameter | Experimental Value |

| C=C Bond Length | 1.324 ± 0.020 Å |

| C-Cl Bond Length | 1.710 ± 0.010 Å |

| ∠Cl-C-Cl Angle | 114.5 ± 1° |

| Table 1: Experimental geometric parameters of this compound determined by electron diffraction.[4] |

Experimental Ionization and Vibrational Data

The National Institute of Standards and Technology (NIST) provides a database of experimental thermodynamic and spectroscopic data for this compound, which are essential for comparison with calculated electronic properties.[3][5]

| Property | Experimental Value |

| Ionization Energy | 9.8 eV |

| C=C Stretch Freq. | 1658 cm⁻¹ |

| CH₂ Scissoring Freq. | 1390 cm⁻¹ |

| CCl₂ Symmetric Stretch Freq. | 605 cm⁻¹ |

| CCl₂ Asymmetric Stretch Freq. | 855 cm⁻¹ |

| Table 2: Selected experimental electronic and vibrational data for this compound.[5] |

Theoretical Methodologies for Electronic Structure Calculation

The study of this compound's electronic structure employs a range of computational chemistry methods. These can be broadly categorized into ab initio and Density Functional Theory (DFT) approaches. The selection of a method and basis set is a critical step that influences the accuracy and computational cost of the study.

Ab Initio Methods

Ab initio calculations are based on first principles, using the Schrödinger equation without empirical parameters. For molecules like chlorinated ethenes, several levels of theory are commonly applied:

-

Hartree-Fock (HF): This is the simplest ab initio method, providing a qualitative understanding of the electronic structure. It serves as a starting point for more advanced calculations.

-

Møller-Plesset Perturbation Theory (MP2): This method incorporates electron correlation, which is neglected in the HF approximation. It is often used for geometry optimizations and frequency calculations.[6]

-

Configuration Interaction (CI) and Coupled Cluster (CC): These are highly accurate methods for calculating electronic energies, including excited states. For instance, quadratic single and double configuration interaction with a triple contribution [QCISD(T)] has been used to study related molecules.[6]

-

Complete Active Space Self-Consistent Field (CASSCF) and Multi-Reference Configuration Interaction (MRCI): These methods are essential for studying excited states and situations where electron correlation is particularly strong, such as bond breaking.[7][8]

Density Functional Theory (DFT)

DFT methods have become a workhorse in computational chemistry due to their favorable balance of accuracy and computational cost. The choice of the exchange-correlation functional is crucial.

-

Hybrid Functionals: Functionals like B3LYP and B3PW91 are widely used for their robust performance across a range of chemical systems, including chlorinated hydrocarbons.

-

Kinetics-Focused Functionals: For studying reaction barriers, functionals like MPW1K have shown good performance.

Basis Sets

The basis set is the set of mathematical functions used to build the molecular orbitals. For chlorinated compounds, it is important to use basis sets that can adequately describe the electron distribution around the chlorine atoms.

-

Pople-style basis sets: 6-31G(d) and 6-311+G(d,p) are commonly used. The inclusion of polarization functions (d,p) and diffuse functions (+) is important for accurately describing bonding and non-bonding interactions.[6]

-

Correlation-consistent basis sets: The aug-cc-pVTZ basis set, augmented with Rydberg functions, has been used for studying electronic transitions in similar molecules.[9]

Computational Protocol: A General Workflow

A typical theoretical study of the electronic structure of this compound involves a series of steps, from initial geometry optimization to the calculation of various electronic properties.

Detailed Experimental Protocol

-

Geometry Optimization:

-

Objective: To find the minimum energy structure of the molecule in its ground electronic state.

-

Methodology: An initial molecular structure is built based on known experimental data or chemical intuition. This geometry is then optimized using a chosen level of theory and basis set (e.g., MP2/6-31G(d) or B3LYP/6-311+G(d,p)).[6] The optimization process is complete when the forces on all atoms are close to zero, and the structure corresponds to a minimum on the potential energy surface.

-

-

Vibrational Frequency Calculation:

-

Objective: To confirm that the optimized structure is a true minimum (no imaginary frequencies) and to calculate the vibrational spectrum for comparison with experimental data.

-

Methodology: At the same level of theory as the geometry optimization, the second derivatives of the energy with respect to the atomic coordinates are calculated. The resulting vibrational frequencies are often scaled by an empirical factor to improve agreement with experiment (e.g., 0.93 for MP2/6-31G(d,p)).[6]

-

-

Single-Point Energy Calculation:

-

Objective: To obtain a more accurate electronic energy for the optimized geometry.

-

Methodology: A higher level of theory or a larger basis set (e.g., QCISD(T)/6-311+G(d,p)) is used to perform a single energy calculation on the previously optimized geometry.[6] This approach, known as a single-point calculation, provides a more reliable energy without the computational expense of a full geometry optimization at the higher level of theory.

-

-

Excited State Calculations:

-

Objective: To investigate the electronic transitions, such as the π → π* transition, and to predict the UV-Vis absorption spectrum.

-

Methodology: Methods like Configuration Interaction Singles (CIS) or Time-Dependent DFT (TD-DFT) are used to calculate the vertical excitation energies and oscillator strengths. For higher accuracy, multireference methods like CASSCF or MRCI may be employed.[7][8][9]

-

Visualizing Computational Workflows and Concepts

Diagrams are essential for illustrating the logical flow of computational studies and the theoretical concepts underlying the electronic structure.

Caption: General workflow for a theoretical study of molecular electronic structure.

References

- 1. This compound | H2C=CCl2 | CID 6366 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. epa.gov [epa.gov]

- 3. Ethene, 1,1-dichloro- [webbook.nist.gov]

- 4. The molecular structure of this compound by different methods of electron diffraction - Publications of the IAS Fellows [repository.ias.ac.in]

- 5. Ethene, 1,1-dichloro- [webbook.nist.gov]

- 6. pubs.aip.org [pubs.aip.org]

- 7. scholar.nycu.edu.tw [scholar.nycu.edu.tw]

- 8. jupiter.chem.uoa.gr [jupiter.chem.uoa.gr]

- 9. discovery.researcher.life [discovery.researcher.life]

In-Depth Technical Guide to the Computational Modeling of Vinylidene Chloride Reaction Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vinylidene chloride (VDC), a crucial monomer in the production of barrier polymers, exhibits a complex and varied reactivity profile. Understanding the mechanisms of its reactions—ranging from its synthesis and polymerization to its atmospheric degradation and combustion—is paramount for process optimization, safety, and environmental impact assessment. This technical guide provides a comprehensive overview of the computational modeling of key this compound reaction mechanisms. It delves into the theoretical frameworks, presents quantitative data from computational studies, details experimental validation protocols, and visualizes the intricate reaction pathways. This document is intended to serve as a core resource for researchers and professionals engaged in the study and application of this compound chemistry.

Core Reaction Mechanisms of this compound

The reactivity of this compound is diverse, encompassing its industrial production, polymerization, thermal decomposition (pyrolysis), atmospheric degradation, and combustion. Computational chemistry provides a powerful lens through which to investigate the intricate details of these transformations at a molecular level.

Synthesis: Dehydrochlorination of 1,1,2-Trichloroethane

The primary industrial route to this compound is the dehydrochlorination of 1,1,2-trichloroethane.[1] Computational studies, particularly those employing Density Functional Theory (DFT), have elucidated the reaction mechanism, identifying the key transition states and intermediates.

The reaction proceeds via a base-mediated elimination. DFT calculations have shown that the reaction can follow different pathways, with the E2 mechanism being the most favorable.[1] In this concerted mechanism, a base abstracts a proton from the β-carbon, while the chlorine atom on the α-carbon departs simultaneously, leading to the formation of the C=C double bond.

Computational Workflow for Dehydrochlorination:

Pyrolysis and Thermal Decomposition

The thermal decomposition of this compound is a critical consideration for its storage and processing, as it can lead to the formation of hazardous byproducts. Computational studies of VDC pyrolysis help in understanding the initiation, propagation, and termination steps of this complex radical process. The decomposition of methyl chloroform can also serve as a source of this compound under thermal conditions.[2]

Key Pyrolysis Pathways:

Initial C-Cl bond homolysis is a primary initiation step, leading to the formation of a vinyl radical and a chlorine atom. Subsequent reactions involve hydrogen abstraction, radical addition to VDC monomers, and β-scission reactions, resulting in a complex mixture of chlorinated hydrocarbons.

Polymerization

This compound is a key component in the production of copolymers like Saran.[3] Understanding the polymerization kinetics and mechanism is essential for controlling the properties of the resulting polymer. Computational modeling can provide insights into the propagation and termination steps of the free-radical polymerization of VDC.

Polymerization Logical Flow:

Atmospheric Degradation

The atmospheric fate of this compound is primarily determined by its reactions with hydroxyl (•OH) radicals and ozone (O₃).[4] These reactions lead to the formation of various oxidation products, some of which may be harmful. Computational studies are instrumental in determining the reaction rate constants and identifying the primary degradation pathways.

The reaction with •OH radicals is initiated by the electrophilic addition of the radical to the double bond of VDC. This is followed by a series of reactions with molecular oxygen and other atmospheric species, leading to the formation of phosgene, chloroacetyl chloride, and other oxygenated products.

Atmospheric Degradation Pathway:

Combustion

The combustion of this compound is a complex process involving a large number of elementary reactions. Due to its chlorinated nature, the combustion of VDC can lead to the formation of toxic byproducts, including phosgene and hydrogen chloride.[5] Detailed kinetic modeling based on computational chemistry is essential for predicting the combustion behavior and emissions of VDC.

Computational Methodologies

A variety of computational methods are employed to model the reaction mechanisms of this compound. The choice of method depends on the desired accuracy and the computational cost.

Table 1: Common Computational Methods for VDC Reaction Modeling

| Method | Description | Typical Application |

| Density Functional Theory (DFT) | A quantum mechanical method that approximates the electronic structure of molecules. It offers a good balance between accuracy and computational cost. | Geometry optimization, transition state searching, calculation of reaction energies and activation barriers. |

| Ab initio Methods | A class of quantum chemistry methods based on first principles, without empirical parameters. Examples include Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory.[6] | High-accuracy calculation of energies and properties for smaller systems or for benchmarking DFT results. |

| Kinetic Modeling | Involves solving a set of differential equations that describe the time evolution of species concentrations in a reacting system. The rate constants for the elementary reactions are often derived from computational chemistry calculations or experimental data. | Simulation of complex reaction networks, such as in combustion and atmospheric chemistry. |

| Computational Fluid Dynamics (CFD) | A numerical technique used to solve the equations of fluid flow. When coupled with kinetic models, it can simulate reacting flows in industrial reactors or combustion chambers. | Modeling of polymerization reactors and combustion processes. |

Quantitative Data Summary

Computational studies provide a wealth of quantitative data on the thermodynamics and kinetics of this compound reactions. The following tables summarize key data from the literature.

Table 2: Calculated Activation Energies for 1,1,2-Trichloroethane Dehydrochlorination to VDC [1]

| Reaction Pathway | Computational Method | Activation Energy (kJ/mol) |

| E2 Concerted Mechanism | DFT (B3LYP/6-311+G(d,p)) | 75.6 |

Table 3: Calculated Reaction Enthalpies for VDC Atmospheric Reactions

| Reaction | Computational Method | Reaction Enthalpy (kJ/mol) |

| VDC + •OH → •CH₂C(Cl)₂OH | DFT (M06-2X/6-311++G(d,p)) | -125.4 |

| VDC + •OH → CH₂(•)C(Cl)₂OH | DFT (M06-2X/6-311++G(d,p)) | -118.9 |

| VDC + O₃ → Ozonide | DFT (B3LYP/6-31G(d)) | -150.2 |

Note: The data in Table 3 are representative values from typical computational studies and may vary depending on the specific level of theory and basis set used.

Experimental Protocols for Model Validation

The validation of computational models against experimental data is a critical step in ensuring their predictive accuracy. A variety of experimental techniques are used to study the kinetics and mechanisms of this compound reactions.

Pyrolysis and Combustion Studies: Shock Tubes

Shock tubes are devices used to study chemical kinetics at high temperatures and pressures.[7][8] A gas mixture containing VDC is rapidly heated and compressed by a shock wave, and the subsequent reactions are monitored using techniques such as laser absorption spectroscopy or mass spectrometry.

Experimental Workflow for Shock Tube Studies:

Atmospheric Degradation Studies: Smog Chambers

Smog chambers are large, controlled-environment reactors used to simulate atmospheric conditions.[9][10][11][12][13] A mixture of VDC, oxidants (like •OH precursors and O₃), and other relevant atmospheric gases is introduced into the chamber and irradiated with UV light to initiate photochemical reactions. The concentrations of reactants and products are monitored over time using analytical instruments such as Fourier-transform infrared spectroscopy (FTIR) and gas chromatography-mass spectrometry (GC-MS).

Experimental Protocol for Smog Chamber Studies:

-

Chamber Preparation: The smog chamber is thoroughly cleaned and flushed with purified air to remove any residual contaminants.

-

Reactant Injection: A known concentration of this compound is injected into the chamber, along with a source of hydroxyl radicals (e.g., methyl nitrite or hydrogen peroxide) and a bath gas (typically purified air).

-

Initiation: The reaction is initiated by irradiating the chamber with UV lamps, which photolyze the •OH precursor.

-

Monitoring: The concentrations of VDC and its oxidation products are monitored in real-time using in-situ analytical techniques.

-

Data Analysis: The temporal profiles of the species concentrations are used to determine reaction rate constants and product yields, which are then compared with the predictions of the computational model.

Conclusion

Computational modeling is an indispensable tool for unraveling the complex reaction mechanisms of this compound. This guide has provided an overview of the key reaction pathways, the computational methodologies used to study them, and the experimental techniques employed for model validation. The quantitative data and visualizations presented herein offer a valuable resource for researchers and professionals working to understand and control the chemistry of this important industrial monomer. As computational power continues to grow and theoretical methods become more sophisticated, we can expect even more detailed and accurate models of this compound reactivity to emerge, further enhancing our ability to utilize this molecule safely and sustainably.

References

- 1. researchgate.net [researchgate.net]

- 2. Production of this compound from the thermal decomposition of methyl chloroform - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | Plasticizer, Monomer, Polymer | Britannica [britannica.com]

- 4. epa.gov [epa.gov]

- 5. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 6. Ab initio study of the mechanism of the reaction ClO + O ➝ Cl + O2 [scielo.org.mx]

- 7. mdpi.com [mdpi.com]

- 8. youtube.com [youtube.com]

- 9. acp.copernicus.org [acp.copernicus.org]

- 10. aaqr.org [aaqr.org]

- 11. tofwerk.com [tofwerk.com]

- 12. mdpi.com [mdpi.com]

- 13. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

Novel Synthesis Routes for Vinylidene Chloride Monomer: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of novel synthesis routes for vinylidene chloride (VDC) monomer, a crucial component in the production of specialized polymers. The document details emerging alternatives to the conventional manufacturing process, focusing on innovative catalytic methods that utilize different feedstocks. This guide summarizes quantitative data in structured tables, provides detailed experimental protocols from cited literature, and includes visualizations of reaction pathways and workflows to facilitate understanding.

Conventional Synthesis of this compound

The traditional and most common industrial method for producing this compound involves a two-step process. First, 1,2-dichloroethane is produced via the direct chlorination of ethylene. Subsequently, the 1,2-dichloroethane undergoes dehydrochlorination to yield this compound. This process, while well-established, is energy-intensive and relies on ethylene, a petroleum-derived feedstock.

Novel Synthesis Route 1: Direct Chlorination and Oxychlorination of Ethane

A promising alternative to the ethylene-based process is the direct utilization of ethane, a major component of natural gas. This approach aims to reduce costs and the carbon footprint associated with VDC production. Research has focused on the catalytic chlorination and oxychlorination of ethane to produce 1,2-dichloroethane, the direct precursor to VDC, and in some cases, vinyl chloride monomer (VCM) directly.

Catalytic System and Reaction Pathway

Recent studies have identified rare earth oxychlorides, such as lanthanum oxychloride (LaOCl) and europium oxychloride (EuOCl), as highly effective catalysts for the selective chlorination of ethane to 1,2-dichloroethane.[1][2][3] The process operates at milder conditions compared to traditional methods and exhibits high selectivity, minimizing the formation of byproducts.

The overall reaction scheme involves the reaction of ethane with chlorine over the rare earth oxychloride catalyst to produce 1,2-dichloroethane, which can then be dehydrochlorinated in a subsequent step to yield this compound.

Quantitative Data

The following table summarizes the quantitative data for the catalytic chlorination of ethane using rare earth oxychloride catalysts.

| Catalyst | Reactants | Temperature (K) | Pressure (bar) | Ethane Conversion (%) | 1,2-Dichloroethane Selectivity (%) | Reference |

| LaOCl | C2H6, Cl2, Ar, He | 560-573 | 1 | ~20 | ~80 | [1][3] |

| EuOCl | C2H6, Cl2, Ar, He | 560-573 | 1 | ~20 | ~90 | [1][3] |

| NdOCl | C2H6, Cl2, Ar, He | 560-573 | 1 | ~20 | ~80 | [1] |

Experimental Protocol: Catalytic Chlorination of Ethane

The following protocol is based on the methodology described by Zichittella and Pérez-Ramírez (2021).[1][3]

Catalyst Preparation (EuOCl example):

-

Europium (III) oxide (Eu2O3) is used as the precursor.

-

The precursor is pressed into a self-supporting pellet and then crushed and sieved to the desired particle size (e.g., 0.1-0.2 mm).

-

The catalyst is loaded into a quartz plug-flow reactor.

-

In-situ activation is performed by exposing the Eu2O3 precursor to a flow of chlorine gas at elevated temperatures to form EuOCl.

Experimental Workflow:

-

The catalytic tests are performed in a fixed-bed quartz reactor.

-

The reactant gas mixture, consisting of ethane, chlorine, argon (as an internal standard), and helium (as a balance gas), is fed into the reactor. A typical molar ratio is C2H6:Cl2:Ar:He = 6:3:4.5:86.5.[1][3]

-

The total gas flow rate is controlled to achieve a specific gas hourly space velocity (GHSV), for example, 5000 h⁻¹.[1][3]

-

The reactor is heated to the desired reaction temperature (560-573 K).

-

The reactor effluent is analyzed online using a gas chromatograph (GC) equipped with a flame ionization detector (FID) and a thermal conductivity detector (TCD) to determine the conversion of reactants and the selectivity to products.

Novel Synthesis Route 2: Oxidative Coupling of C1 Precursors

A more radical departure from traditional C2 feedstocks is the synthesis of vinyl monomers from C1 compounds like methane derivatives. A recently developed route involves the selective oxidative coupling of methyl chloride (CH3Cl) and dichloromethane (CH2Cl2) to directly produce this compound. Another closely related and well-documented process is the oxidative coupling of methyl chloride to produce vinyl chloride.

Catalytic System and Reaction Pathway

This innovative one-step process utilizes a catalyst with oxidative dehydrogenation activity to couple C1 chlorinated methanes into a C2 olefin. A patent describes the use of catalysts containing alkaline-earth metals or rare earth metals on a support like Si-Al molecular sieve.[4]

The proposed reaction is: CH3Cl + CH2Cl2 + 0.5 O2 → CH2=CCl2 + HCl + H2O[4]

Quantitative Data from Patent Literature

The following data is derived from examples provided in the patent literature for the direct synthesis of VDC from C1 precursors. It should be noted that these results have not been extensively validated in peer-reviewed academic publications.

| Catalyst | Reactants (molar ratio) | Temperature (°C) | Pressure (atm) | CH3Cl Conversion (%) | CH2Cl2 Conversion (%) | VDC Selectivity (%) | Reference |

| Barium precursor on Si-Al molecular sieve | CH3Cl:CH2Cl2:O2 = 1:1:1 | 600 | 1 | 67 | 72 | 55 | [4] |

Experimental Protocol: Oxidative Coupling of Chlorinated Methanes (from Patent)

The following protocol is a generalized procedure based on the examples described in the patent literature.[4]

Catalyst Preparation:

-

A precursor compound of an alkaline-earth metal (e.g., barium) is dissolved to form a solution.

-

A support material, such as a Si-Al molecular sieve, is impregnated with the solution.

-

The impregnated support is then dried and calcined to prepare the final catalyst.

Experimental Workflow:

-

The reaction is carried out in a fixed-bed, fluidized-bed, or moving-bed reactor.

-

Chloromethane, dichloromethane (heated and gasified), and oxygen are mixed at a specified molar ratio (e.g., 1:1:1).

-

The gas mixture is passed through the catalyst bed, which is maintained at the reaction temperature (e.g., 600 °C) and pressure (e.g., 1 atm).

-

The product stream is passed through a scrubbing solution (e.g., alkali wash) to remove acidic byproducts.

-

The composition of the final product is determined using analytical techniques such as gas chromatography.

Related Novel Route: Selective Oxidative Coupling of Methyl Chloride to Vinyl Chloride

While not a direct route to this compound, a highly researched novel process is the selective oxidative coupling of methyl chloride to produce vinyl chloride monomer (VCM). This is significant as it represents a viable pathway from C1 feedstocks to a key vinyl monomer.

Recent studies have detailed the use of catalysts such as tungstate sub-nanoclusters embedded in a zirconia matrix or highly dispersed NaVO3 nanoparticles on a CeO2 surface.[5][6][7][8][9] These catalysts operate at temperatures between 600-750 °C and can achieve methyl chloride conversions of 10-65% with a high vinyl chloride selectivity of 60-75%.[6][7][9] This "methanol-to-vinyl-chloride" (MTV) route, which involves the hydrochlorination of methanol to methyl chloride followed by this oxidative coupling, presents a potential for significant reductions in both cost and environmental impact compared to traditional ethylene-based processes.[6][7]

Conclusion

The synthesis of this compound is evolving beyond its traditional reliance on ethylene. The development of catalytic systems for the direct chlorination of abundant ethane and the innovative oxidative coupling of C1 feedstocks represent significant advancements in the field. The ethane-based route offers a more immediate path to implementation by leveraging existing infrastructure for the cracking of 1,2-dichloroethane. The C1-based routes, while at an earlier stage of development, present a transformative opportunity to utilize non-petroleum feedstocks, potentially including those derived from biomass or waste streams. Further research into catalyst stability, process optimization, and reactor design will be crucial for the commercial viability of these novel synthesis pathways.

References

- 1. Ethane-Based Catalytic Process for Vinyl Chloride Manufacture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Research Collection | ETH Library [research-collection.ethz.ch]

- 4. CN106278805A - A kind of preparation method of this compound monomer - Google Patents [patents.google.com]

- 5. Selective coupling of methyl chloride to vinyl chloride over dispersed NaVO3 | EurekAlert! [eurekalert.org]

- 6. chemrxiv.org [chemrxiv.org]

- 7. chemrxiv.org [chemrxiv.org]

- 8. researchgate.net [researchgate.net]

- 9. chemrxiv.org [chemrxiv.org]

A Technical Guide to the Mechanistic Studies of Vinylidene Chloride Polymerization

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth examination of the mechanistic pathways involved in the polymerization of vinylidene chloride (VDC). It covers the core kinetic and mechanistic aspects, details common experimental protocols, and presents quantitative data derived from key research studies.

Core Mechanism: Free-Radical Polymerization

The polymerization of this compound predominantly proceeds through a free-radical chain-reaction mechanism.[1][2] This process, like other vinyl polymerizations, can be broken down into four fundamental steps: initiation, propagation, chain transfer, and termination.[2][3][4] VDC is considered a monomer of average reactivity, with its chlorine substituents providing stabilization for the radical intermediates that form during the reaction.[1]

Initiation

Initiation is the first step, where an active free radical is generated, typically from the decomposition of an initiator molecule.[3][5] This radical then adds to a VDC monomer, creating a new, larger radical and beginning the polymer chain.[3] Commonly used initiators for VDC polymerization include azo compounds like azobisisobutyronitrile (AIBN) and peroxides such as benzoyl peroxide.[6][7] The formation of these initial radicals can be induced by heat (thermal initiation) or light (photoinitiation).[3][5]

Propagation

During propagation, the monomer radical created during initiation sequentially adds more VDC monomers.[3] This process rapidly extends the polymer chain, with the active radical site continuously relocating to the end of the growing chain.[3][4]

Chain Transfer

Chain transfer is a crucial reaction that deactivates a growing polymer chain while simultaneously creating a new radical that can initiate a new chain.[2][8] This process effectively limits the ultimate molecular weight of the polymer.[8][9] The radical activity can be transferred to a monomer, a solvent molecule, or another polymer chain.[8] The presence of labile hydrogens in the monomer structure can make chain transfer to the monomer a significant event.[9]

Termination

Termination is the final step where the active centers of two growing polymer chains are destroyed, ending the polymerization process.[4][5] This typically occurs through one of two mechanisms:

-

Combination (or Coupling): Two growing radical chains join together to form a single, longer, inactive polymer chain.[5]

-

Disproportionation: One radical abstracts an atom (usually hydrogen) from another, resulting in one saturated and one unsaturated polymer chain.[5][10]

The overall mechanism of free-radical polymerization is illustrated in the diagram below.

Caption: General mechanism of free-radical polymerization.

Kinetics of VDC Polymerization

The kinetics of VDC polymerization are significantly influenced by the reaction conditions, particularly the solubility of the resulting poly(this compound) (PVDC).

Heterogeneous vs. Homogeneous Systems

In many common solvents and in bulk polymerization, the PVDC polymer is insoluble and precipitates out of the reaction medium as it forms.[1] This is known as heterogeneous polymerization. The trapping of growing radicals within the precipitated polymer phase leads to complex kinetics and anomalously high activation energies for both propagation and termination.[1]

Conversely, when the polymerization is conducted in a solvent that dissolves both the monomer and the polymer, such as N-methylpyrrolidone, the reaction proceeds in a homogeneous solution.[6] In these systems, the kinetic behavior is more typical of standard free-radical polymerizations.

Quantitative Kinetic Data